5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine

Übersicht

Beschreibung

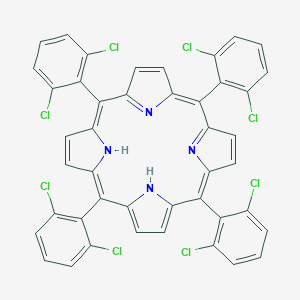

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine: is a synthetic porphyrin compound characterized by the presence of four 2,6-dichlorophenyl groups attached to the meso positions of the porphine core. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme and chlorophyll. This particular compound is notable for its applications in various fields, including catalysis, photodynamic therapy, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine typically involves the condensation of pyrrole with 2,6-dichlorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The reaction mixture is then subjected to oxidation using an oxidizing agent like p-chloranil to yield the desired porphyrin compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions: 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine undergoes various chemical reactions, including:

Oxidation: The porphyrin core can be oxidized to form porphyrin dications or other oxidized derivatives.

Reduction: The compound can be reduced to form metalloporphyrin complexes when coordinated with metal ions.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include p-chloranil and ferric chloride.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions

Major Products:

Oxidation Products: Porphyrin dications and other oxidized derivatives.

Reduction Products: Metalloporphyrin complexes.

Substitution Products: Substituted porphyrin derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

Mechanism of Action:

TDCPP functions as a photosensitizer , absorbing specific wavelengths of light and generating reactive oxygen species (ROS) that can selectively destroy cancer cells. This property makes it suitable for treating various malignancies through localized light exposure.

Case Studies:

- A study demonstrated the efficacy of TDCPP in inducing cell death in cancer cell lines when activated by laser light, showcasing its potential in targeted cancer therapies .

- Research has indicated that TDCPP can also be utilized in antimicrobial applications by generating ROS that effectively kill bacteria upon light activation .

Solar Energy Conversion

Applications:

TDCPP is employed in the development of organic solar cells due to its excellent light absorption properties and ability to facilitate charge transfer processes.

Research Findings:

- Studies have shown that incorporating TDCPP into organic photovoltaic devices enhances their efficiency by improving light harvesting and energy conversion rates .

- The compound's unique electronic properties allow for better charge separation and transport within the solar cell architecture .

Catalysis

Role in Organic Synthesis:

TDCPP serves as a catalyst in various organic transformations, particularly in reactions requiring photochemical activation.

Notable Applications:

- It has been used to catalyze epoxidation reactions effectively, demonstrating improved reaction rates compared to traditional catalysts.

- The compound's ability to form coordination complexes with metals like palladium enhances its catalytic activity in cross-coupling reactions.

Biological Imaging

Fluorescent Probes:

TDCPP acts as a fluorescent marker, allowing for high-resolution imaging of cellular processes.

Research Insights:

- Its fluorescence properties enable researchers to visualize cellular structures and dynamics with precision, making it valuable in biological research .

- Studies utilizing TDCPP have provided insights into cellular mechanisms and disease progression by tracking specific biomolecules within living cells .

Material Science

Advanced Materials Development:

TDCPP is utilized in creating sensors and electronic devices due to its stability and unique electronic characteristics.

Applications:

- The compound's properties are exploited in developing sensitive detection systems for environmental monitoring and biomedical applications .

- Its incorporation into materials enhances their performance in electronic applications, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 5,10,15,20-Tetrakis(4-chlorophenyl)porphine | Different chlorination pattern | Similar applications in PDT and catalysis |

| 5,10,15,20-Tetrakis(3,5-dichlorophenyl)porphine | Varying electronic properties | Used primarily in photochemical studies |

| 5,10,15,20-Tetrakis(2,4-dichlorophenyl)porphine | Unique reactivity | Explored for environmental applications |

Wirkmechanismus

The mechanism of action of 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine in photodynamic therapy involves the absorption of light, leading to the excitation of the porphyrin molecule. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis in targeted cells, making the compound effective in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

- 5,10,15,20-Tetrakis(4-chlorophenyl)porphine

- 5,10,15,20-Tetrakis(3,5-dichlorophenyl)porphine

- 5,10,15,20-Tetrakis(2,4-dichlorophenyl)porphine

Comparison: 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine is unique due to the specific positioning of the chlorine atoms on the phenyl groups, which can influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different photophysical properties and catalytic activities, making it suitable for specific applications in photodynamic therapy and catalysis .

Biologische Aktivität

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine (TDCPP) is a synthetic porphyrin compound characterized by its four 2,6-dichlorophenyl substituents attached to the meso positions of the porphyrin core. This compound has garnered attention in various fields due to its significant biological activities, particularly in photodynamic therapy (PDT), catalysis, and environmental applications.

Overview of Biological Activity

Photodynamic Therapy (PDT) : TDCPP is explored as a photosensitizer in PDT, where it generates reactive oxygen species (ROS) upon light irradiation. This property is particularly beneficial in cancer treatment and antimicrobial applications. The mechanism involves the absorption of light energy, which excites the porphyrin and leads to the production of singlet oxygen (), a potent oxidizing agent that can induce apoptosis in cancer cells and damage microbial cells .

Catalytic Applications : In addition to its therapeutic uses, TDCPP acts as a catalyst in various organic reactions. Its metal complexes, particularly with cobalt and manganese, have shown enhanced catalytic activity in hydroperoxidation reactions and other oxidation processes . This catalytic property is attributed to the ability of TDCPP to stabilize reactive intermediates through coordination with metal ions.

Environmental Applications : TDCPP is also utilized as a photosensitizer for the degradation of environmental pollutants. Its ability to generate ROS under light exposure makes it effective for degrading harmful substances like pesticides and phenolic compounds in wastewater treatment processes .

Photosensitization

- Light Absorption : TDCPP absorbs specific wavelengths of light (typically in the visible range), leading to an excited state.

- Energy Transfer : The excited state can transfer energy to molecular oxygen (), generating singlet oxygen.

- Cellular Impact : The generated singlet oxygen can oxidize cellular components such as lipids, proteins, and nucleic acids, leading to cell death or dysfunction.

Catalytic Activity

- Metal Coordination : When coordinated with metals like cobalt or manganese, TDCPP enhances its reactivity. The metal center facilitates the activation of molecular oxygen or hydrogen peroxide for various oxidation reactions.

- Reaction Pathways : The reactions typically involve the formation of peroxo or oxo intermediates that participate in substrate oxidation.

Case Studies

- Photodynamic Efficacy Against Cancer Cells :

- Environmental Remediation :

-

Catalysis in Organic Synthesis :

- A comparative study involving metalated TDCPP complexes showed that cobalt-TDCPP exhibited remarkable catalytic activity for alkene epoxidation reactions. The study provided detailed kinetic data indicating that the presence of chlorine atoms on the phenyl rings significantly influenced reactivity .

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₂₂Cl₈N₄ |

| Molecular Weight | 890.29 g/mol |

| CAS Number | 37083-37-7 |

| Purity | ≥95% (by HPLC) |

| Color | Purple |

Comparison with Related Compounds

| Compound | Photodynamic Activity | Catalytic Activity | Environmental Application |

|---|---|---|---|

| This compound | High | Moderate | Effective |

| 5,10,15,20-Tetrakis(4-chlorophenyl)porphine | Moderate | High | Limited |

| 5,10,15,20-Tetrakis(3-chlorophenyl)porphine | Low | Moderate | Effective |

Eigenschaften

IUPAC Name |

5,10,15,20-tetrakis(2,6-dichlorophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H22Cl8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53,56H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQASJTNIEXIESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H22Cl8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

890.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.